molecular formula C7H11Cl2N3O2 B3010504 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride CAS No. 2408958-48-3

6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride

Cat. No.: B3010504
CAS No.: 2408958-48-3
M. Wt: 240.08
InChI Key: IALWGMYNHZSHHU-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridazine-3-carboxylic acid dihydrochloride (CAS 2408958-48-3) is a valuable chemical building block in organic synthesis and pharmaceutical research . The dihydrochloride salt form improves the compound's solubility and stability, facilitating handling in various experimental conditions . Pyridazine derivatives are prominent in medicinal chemistry and are found in compounds with a range of biological activities . For instance, similar pyridazine carboxylic acids serve as critical intermediates in the synthesis of complex molecules, such as the spinal muscular atrophy drug risdiplam . Furthermore, research into pyridazine-3-carboxylic acid demonstrates its use as a ligand in ruthenium complexes, which have shown promising antibacterial and anti-biofilm activities in scientific studies . This compound provides researchers with a versatile scaffold for developing new active substances and exploring novel chemical spaces. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(dimethylamino)pyridazine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;;/h3-4H,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWGMYNHZSHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride typically involves the reaction of pyridazine derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a key building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. It is utilized in various reactions such as oxidation, reduction, and substitution.

Biology

  • Biochemical Assays : It is employed as a probe to study enzyme activities and interactions. Its ability to modulate enzymatic activity makes it valuable for investigating biological pathways.

Medicine

  • Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in cancer treatment due to its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Industrial Applications

  • Specialty Chemicals Production : Used as an intermediate in the synthesis of specialty chemicals, including dyes and agrochemicals.

Case Studies

  • Inhibition of Cyclin-Dependent Kinases (CDKs) :
    • A study demonstrated that 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride effectively inhibits CDK activity, leading to reduced cell proliferation in cancer cell lines. This positions it as a promising candidate for further development in cancer therapeutics.
  • Biochemical Assays :
    • In biochemical assays aimed at understanding enzyme kinetics, the compound was shown to significantly affect the activity of specific enzymes involved in metabolic pathways, illustrating its potential utility in drug discovery and development .

Summary

This compound is a versatile compound with broad applications across chemistry, biology, and medicine. Its unique chemical structure allows it to serve as an important reagent in organic synthesis while also holding promise for therapeutic applications, particularly in cancer treatment. Further research will likely uncover additional uses and enhance its profile as a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride with key analogs based on substituent variations and synthetic routes:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Applications/Notes
This compound -N(CH₃)₂ (6), -COOH (3) C₇H₁₀Cl₂N₃O₂ 252.09 Derived from 6-chloro precursors via nucleophilic substitution with dimethylamine Pharmaceutical intermediate; dopamine β-hydroxylase inhibition
6-(Cyclopropylamino)pyridazine-3-carboxylic acid -NH(C₃H₅) (6), -COOH (3) C₈H₁₀N₃O₂ 195.19 Reaction of 6-chloro precursor with cyclopropylamine Discontinued product; studied for solubility effects of bulky amino groups
Methyl 6-alkylamino-3-pyridazinecarboxylates (e.g., 4a-c) -NH(R) (6), -COOCH₃ (3) Varies (R = alkyl) ~180–220 Alkylamine substitution on methyl 6-chloro-3-pyridazinecarboxylate Precursors for carboxamide derivatives; explored for enzyme inhibition
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride -CH₂NHCH₃ (6), -COOCH₃ (3) (pyridine) C₉H₁₄Cl₂N₂O₂ 253.12 Multi-step synthesis from pyridine-3-carboxylate core Versatile pharmaceutical building block; high purity (≥95%)

Reactivity and Regioselectivity

  • Nucleophilic Substitution: Pyridazine derivatives with chloro substituents (e.g., 6-chloro-3-pyridazinecarboxylates) undergo nucleophilic substitution at the 6-position with amines, as seen in the synthesis of 6-alkylamino analogs . However, regioselectivity challenges arise with N-nucleophiles; for example, 3,6-dichloropyridazinecarboxylic acid chloride reacts preferentially at the 3-position, preventing 6-amino-substituted product formation . This contrasts with 6-(dimethylamino)pyridazine-3-carboxylic acid, where dimethylamine selectively substitutes the 6-chloro group .
  • Solvent Effects: Solvent polarity significantly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) facilitate BOC-protection in pyridine derivatives (e.g., 6-BOC-hydrazinopyridine-3-carboxylic acid), a strategy applicable to pyridazine systems .

Physicochemical Properties

  • Solubility: The dihydrochloride salt form of 6-(dimethylamino)pyridazine-3-carboxylic acid improves water solubility compared to neutral analogs like 6-(cyclopropylamino)pyridazine-3-carboxylic acid .
  • Steric and Electronic Effects: Bulky substituents (e.g., cyclopropylamino) reduce reactivity in nucleophilic substitutions due to steric hindrance, whereas electron-donating groups (e.g., -N(CH₃)₂) enhance ring electrophilicity at adjacent positions .

Key Research Findings

  • Synthetic Efficiency: The dimethylamino group in this compound is introduced efficiently via one-step substitution, avoiding multi-step protection-deprotection sequences required for bulkier amines .
  • Stability: Dihydrochloride salts exhibit superior stability under storage compared to free carboxylic acids, as noted in analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Biological Activity

6-(Dimethylamino)pyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₁Cl₂N₃O₂
  • CAS Number : 2408958-48-3

This compound serves as a reagent in organic synthesis and has been investigated for its biochemical properties, particularly in enzyme activity studies and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzymatic activity, which can lead to various physiological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are important targets in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays have demonstrated its ability to induce apoptosis and alter cell cycle progression in cancer cells. Notably, derivatives of pyridazine have shown promising results against breast cancer cell lines such as T-47D and MDA-MB-231, with some compounds exhibiting IC50 values in the nanomolar range .

Summary of Findings

CompoundCell LineIC50 (nM)Mechanism
This compoundT-47D55.6CDK2 inhibition
This compoundMDA-MB-23120.1Apoptosis induction

These findings suggest that this compound could be developed further as a therapeutic agent for cancer treatment.

Other Biological Activities

Beyond its anticancer properties, pyridazine derivatives have been studied for various other biological activities, including:

  • Anti-inflammatory : Exhibiting effects that may reduce inflammation.
  • Neuroprotective : Potential applications in neurodegenerative diseases.
  • Antiviral : Investigated for activity against viral infections.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of several pyridazine derivatives found that compounds similar to this compound effectively inhibited cell proliferation in multiple cancer cell lines while demonstrating lower toxicity towards non-cancerous cells .
  • In Silico Studies : Computational docking studies have suggested that this compound interacts favorably with the active site of CDK2, supporting its role as a potential CDK inhibitor .

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and analytical parameters for confirming the identity of 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride?

  • Methodological Answer : The compound can be identified using its molecular formula (C₇H₁₁Cl₂N₃O₂), CAS number (1427082-80-1), and molecular weight (240.09 g/mol) as baseline parameters . High-resolution mass spectrometry (HRMS) should be employed to confirm isotopic patterns and exact mass, with attention to chlorine isotopic signatures (e.g., m/z 240.09 for [M+H]⁺). Nuclear magnetic resonance (NMR) analysis should include characteristic peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and pyridazine ring protons (δ ~7.0–8.5 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : The compound must be handled in a fume hood by trained personnel using personal protective equipment (PPE), including nitrile gloves and lab coats. Storage should occur in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent hygroscopic degradation. MedChemExpress guidelines emphasize avoiding direct contact and conducting risk assessments for spill management .

Q. Which chromatographic methods are suitable for assessing purity and stability?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) is recommended. A mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) can resolve impurities. UV detection at 254 nm is typical for pyridazine derivatives. System suitability tests should include resolution ≥2.0 between the analyte and known impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. What synthetic strategies are effective for derivatizing the carboxylic acid moiety of this compound?

  • Methodological Answer : Activation of the carboxylic acid group using carbodiimide reagents (e.g., EDC/HCl or DCC) facilitates coupling with amines or alcohols to form amides or esters. For example, ethyl ester derivatives can be synthesized via Fischer esterification with ethanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How can researchers optimize low yields in coupling reactions during derivative synthesis?

  • Methodological Answer : Low yields often arise from poor nucleophile activation or side reactions. Strategies include:

  • Using a 1.2–1.5 molar excess of the coupling partner (e.g., amines).
  • Adding catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Employing microwave-assisted synthesis (60–80°C, 30 min) to enhance reaction efficiency.
  • Monitoring reaction progress via TLC (silica, UV-active spots) or LC-MS to terminate reactions at optimal conversion .

Q. What in vitro models are appropriate for evaluating the biological activity of derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are suitable for targeting specific pathways. For example, dopamine β-hydroxylase inhibition can be tested using porcine adrenal gland extracts, monitoring tyramine conversion to octopamine. Cell-based assays (e.g., HEK293 or SH-SY5Y lines) can assess cytotoxicity or receptor modulation. Dose-response curves (IC₅₀) should be generated with triplicate replicates and validated with positive controls (e.g., disulfiram for dopamine β-hydroxylase) .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer : Solubility can be improved using co-solvents like DMSO (≤1% v/v in aqueous buffers) or cyclodextrin inclusion complexes. For in vitro studies, pre-dissolve the compound in DMSO and dilute into assay buffers with sonication (15 min, 37°C). Dynamic light scattering (DLS) can confirm nanoparticle-free solutions. For in vivo applications, consider prodrug strategies (e.g., ester prodrugs hydrolyzed by serum esterases) .

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